molecular formula C10H11N3O B12266808 N-(pyrimidin-2-yl)cyclopent-3-ene-1-carboxamide

N-(pyrimidin-2-yl)cyclopent-3-ene-1-carboxamide

Cat. No.: B12266808
M. Wt: 189.21 g/mol
InChI Key: XBTSDTKCABBDHH-UHFFFAOYSA-N
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Description

N-(pyrimidin-2-yl)cyclopent-3-ene-1-carboxamide is a heterocyclic compound that features a pyrimidine ring attached to a cyclopentene moiety via a carboxamide linkage. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyrimidin-2-yl)cyclopent-3-ene-1-carboxamide can be achieved through a cycloaddition reaction. For instance, a triethylamine-promoted cycloaddition reaction of phenacylmalononitriles and o-hydroxychalcones in ethanol at room temperature yields multifunctionalized cyclopent-3-ene-1-carboxamides with high diastereoselectivity . This method provides good yields and is efficient for producing the desired compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(pyrimidin-2-yl)cyclopent-3-ene-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

N-(pyrimidin-2-yl)cyclopent-3-ene-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(pyrimidin-2-yl)cyclopent-3-ene-1-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the expression of collagen by interacting with collagen prolyl 4-hydroxylases, which are enzymes involved in collagen synthesis . This inhibition can lead to reduced fibrosis and other therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(pyrimidin-2-yl)cyclopent-3-ene-1-carboxamide is unique due to its specific structure, which combines a pyrimidine ring with a cyclopentene moiety

Properties

Molecular Formula

C10H11N3O

Molecular Weight

189.21 g/mol

IUPAC Name

N-pyrimidin-2-ylcyclopent-3-ene-1-carboxamide

InChI

InChI=1S/C10H11N3O/c14-9(8-4-1-2-5-8)13-10-11-6-3-7-12-10/h1-3,6-8H,4-5H2,(H,11,12,13,14)

InChI Key

XBTSDTKCABBDHH-UHFFFAOYSA-N

Canonical SMILES

C1C=CCC1C(=O)NC2=NC=CC=N2

Origin of Product

United States

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